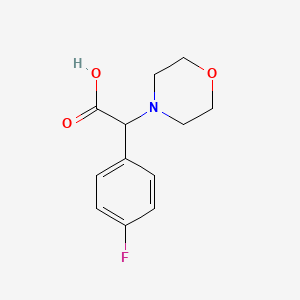

(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid

Description

Historical context and development

The development of this compound emerged from the broader evolution of organofluorine chemistry and morpholine-based drug discovery. The historical foundation for this compound can be traced to the recognition of fluorine's unique properties in pharmaceutical applications, where approximately 40% of new pharmaceuticals contain fluorine and 25% of all marketed drugs incorporate fluorinated elements. The systematic exploration of morpholine derivatives in medicinal chemistry began several decades ago, with early morpholine-containing drugs such as doxapram (1976), phendimetrazine (1979), moclobemide (1992), reboxetine (1997), and aprepitant (2003) establishing the therapeutic potential of this heterocyclic scaffold.

The specific development of fluorinated morpholine derivatives like this compound represents a convergence of two important medicinal chemistry strategies. First, the incorporation of fluorine atoms to enhance drug properties, and second, the utilization of morpholine rings to optimize pharmacokinetic and pharmacodynamic characteristics. This compound was first cataloged with the Chemical Abstracts Service number 917747-47-8, indicating its formal recognition in chemical databases. The historical trajectory of organofluorine compound development has been marked by continuous innovation in synthetic methodologies, with researchers developing new methods to incorporate fluorine into drug molecules more efficiently and sustainably through photocatalysis, flow reactors, and biocatalysis.

The evolution of morpholine chemistry in drug discovery has been particularly noteworthy in central nervous system applications, where the morpholine ring's well-balanced lipophilic-hydrophilic profile, reduced pKa value, and chair-like flexible conformation have proven invaluable. The historical development of compounds like this compound reflects the ongoing pursuit of enhanced therapeutic agents that combine the benefits of fluorine substitution with the favorable properties of morpholine scaffolds.

Chemical classification and nomenclature

This compound belongs to the chemical class of organofluorine compounds, specifically categorized as a fluorinated morpholine derivative. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with alternative names including 2-(4-fluorophenyl)-2-(morpholin-4-yl)acetic acid and 4-Morpholineacetic acid, α-(4-fluorophenyl)-. The compound's molecular structure can be described as containing three distinct chemical moieties: a fluorine-substituted phenyl ring, a morpholine heterocycle, and an acetic acid functional group.

The molecular formula C12H14FNO3 indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms. The compound exhibits a molecular weight of 239.24 g/mol, which falls within the typical range for small molecule pharmaceuticals. The structural classification places this compound within the broader category of N-containing heterocycles, where morpholine represents one of the most useful scaffolds for drug development due to its unique physicochemical properties.

From a chemical taxonomy perspective, the compound can be further classified based on its functional groups and structural features. The presence of the morpholine ring classifies it as a saturated heterocycle, while the fluorinated phenyl group places it within the organofluorine compound category. The acetic acid moiety provides carboxylic acid functionality, contributing to the compound's overall polarity and potential for hydrogen bonding interactions.

Table 1: Chemical Classification and Nomenclature Data

Significance in medicinal chemistry research

The significance of this compound in medicinal chemistry research stems from its unique combination of structural features that address key challenges in drug discovery and development. The compound serves primarily as a building block or intermediate in organic chemistry research, providing researchers with a versatile scaffold for developing novel compounds with potential biological or chemical applications. The integration of fluorine substitution with morpholine functionality represents a strategic approach to optimizing drug-like properties through rational molecular design.

Morpholine derivatives have demonstrated particular value in central nervous system drug discovery, where the heterocycle's well-balanced lipophilic-hydrophilic profile enhances blood-brain barrier permeability. The morpholine ring provides a unique pKa value similar to blood pH, thereby enhancing solubility and brain permeability of the overall molecular structure. Additionally, the presence of a weak basic nitrogen at the opposite position of the oxygen atom, combined with the relatively electron-deficient ring system, enables both hydrogen bonding through the oxygen atom and hydrophobic interactions, contributing to enhanced potency toward target proteins.

The fluorine substitution in this compound introduces additional medicinal chemistry advantages. Fluorine substitution has been extensively explored in drug research as a means of improving biological activity and enhancing chemical or metabolic stability. The high electronegativity and small atomic size of fluorine provide unique properties that can augment potency, selectivity, metabolic stability, and pharmacokinetics of drug molecules. The fluorinated phenyl group in this compound enhances binding affinity while the morpholine ring contributes to selectivity, potentially allowing the compound to modulate various biological pathways by either inhibiting or activating key proteins.

The flexible conformation resulting from the equilibrium between chair-like and skew-boat topologies of the morpholine ring provides optimal features for directing molecular appendages in appropriate positions for target binding. Furthermore, morpholine-containing compounds typically exhibit improved cytochrome P450 3A4 profiles, prolonged bioavailability, and optimal clearance, being oxidized easily into nontoxic derivatives. These characteristics make this compound a valuable intermediate for pharmaceutical research across multiple therapeutic areas.

Position within organofluorine compound research

This compound occupies an important position within the broader field of organofluorine compound research, representing the convergence of fluorine chemistry with heterocyclic drug design. Organofluorine chemistry describes the chemistry of organic compounds that contain carbon-fluorine bonds, which find diverse applications ranging from pharmaceuticals to specialized materials. The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy around 480 kilojoules per mole, significantly stronger than other carbon-halogen bonds.

The compound's position within organofluorine research is particularly significant given the prevalence of fluorinated drugs in modern pharmaceuticals. The high electronegativity of fluorine (3.98) causes a high dipole moment of the carbon-fluorine bond (1.41 Debye), while its low polarizability (0.56 × 10^-24 cm^3) contributes to unique physicochemical properties. The Van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.2 Å), allowing for minimal steric strain in fluorinated compounds while providing efficient shielding of the carbon skeleton from attacking reagents.

Recent developments in organofluorine chemistry have focused on creating new reagents and reactions for introducing fluorine atoms and fluoroalkyl groups into organic molecules. The field has experienced significant growth over the past decade, with synthetic organic chemists developing safer and more effective methods than traditional approaches. These newly developed methods typically involve milder reaction conditions and more environmentally conscious processes, addressing historical concerns about the harsh reagents required for fluorination reactions.

Within the context of fluorinated pharmaceuticals approved by regulatory agencies, compounds containing fluorinated heterocycles have shown particular promise. The Food and Drug Administration has approved numerous fluorinated drugs featuring various heterocyclic cores, including pyridine, pyrimidine, and other nitrogen-containing rings. The morpholine scaffold in this compound represents an extension of this trend, combining the favorable properties of fluorine substitution with the proven pharmaceutical utility of morpholine derivatives.

Table 2: Organofluorine Compound Research Context

The compound's research significance is further enhanced by ongoing developments in fluorination methodology. Researchers are exploring new technologies to revolutionize fluorination processes, making them more sustainable and reducing environmental impact. The development of photocatalytic methods, flow reactor technologies, and biocatalytic approaches represents the future direction of organofluorine chemistry, with compounds like this compound serving as important test cases for these emerging technologies.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-2-morpholin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-10-3-1-9(2-4-10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFSYUVJYISMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Enzymatic Reduction and Resolution

A notable approach to preparing fluorophenyl-morpholine derivatives involves enzymatic asymmetric reduction of diketone precursors. Specifically, the enzymatic reduction of 1-(4-fluoro-phenyl)-5-morpholin-4-yl-pentane-1,5-dione using ketoreductase enzymes (e.g., ES-KRED-106 or ES-KRED-119) in buffered aqueous media yields (S)-5-(4-fluoro-phenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one, an important intermediate structurally related to the target compound.

-

- Temperature: 25°C to 50°C

- Solvent: Organic solvents such as toluene or vinyl acetate

- Enzyme: Lipase or ketoreductase

- Reaction monitored by HPLC for enantiomeric purity

-

- Cost-effective due to inexpensive lipase enzymes

- Avoids use of chiral auxiliaries

- Mild reaction conditions (ambient temperature)

- High stereoselectivity and yield

This enzymatic process is part of a broader synthetic route toward related compounds like Ezetimibe, indicating its robustness and scalability.

Multi-Step Functional Group Transformations

Synthesis via Morpholin-3-one Derivatives and Pyrazole Hybrids

A more complex synthetic strategy involves the preparation of morpholin-3-one derivatives followed by functionalization to yield fluorophenyl-substituted morpholine compounds:

- Starting from aniline, reaction with ethylene oxide yields 2-phenylamino-ethanol.

- Subsequent reaction with chloroacetyl chloride forms 4-phenyl-morpholin-3-one.

- Nitration and reduction steps convert this to 4-(4-aminophenyl)morpholin-3-one.

- This intermediate is then coupled with substituted pyrazole derivatives via Schiff base formation and further cyclization with thioglycolic acid to yield complex fluorophenyl-morpholine hybrids.

While this method is more elaborate and designed for hybrid molecules, it demonstrates the versatility of morpholine functionalization and the potential to introduce fluorophenyl groups through aromatic substitution and condensation reactions.

Comparative Data Table of Preparation Methods

| Method Type | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic Reduction | Asymmetric reduction of diketone precursor | 25–50°C, lipase enzyme, organic solvent | High stereoselectivity, mild conditions, cost-effective | Requires enzyme availability, specific substrates |

| Grignard + Morpholine | Grignard reaction, morpholine substitution, oxidation | Base (NaH), oxidants (KMnO4, CrO3) | Straightforward, classical approach | Moderate yields, multiple steps |

| Multi-step Functionalization | Morpholin-3-one synthesis, nitration, reduction, pyrazole coupling | Acid/base catalysis, heating, multiple reagents | Versatile for complex derivatives | Lengthy synthesis, lower overall yield |

Research Findings and Notes

- Enzymatic methods provide a green chemistry approach with high enantiomeric purity, suitable for pharmaceutical intermediates.

- Classical synthetic routes remain valuable for their simplicity and accessibility, especially in research labs without biocatalysis facilities.

- Multi-step syntheses enable the creation of structurally diverse fluorophenyl-morpholine compounds, useful in medicinal chemistry for drug discovery.

- Reaction monitoring by HPLC and TLC is critical for ensuring purity and completion at each step.

- Temperature control (ambient to moderate heating) is essential to optimize yields and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro, halogen, or alkyl-substituted derivatives.

Applications De Recherche Scientifique

(4-Fluoro-phenyl)-morpholin-4-yl-acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of (4-Fluoro-phenyl)-morpholin-4-yl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparaison Avec Des Composés Similaires

4-Fluorophenylacetic Acid

- Structure : Lacks the morpholine ring, consisting of a 4-fluorophenyl group directly attached to acetic acid.

- Properties :

- Key Differences : The absence of the morpholine ring reduces solubility in polar solvents and may limit its utility in drug design compared to the target compound.

Morpholin-4-yl-acetic Acid

- Structure : Contains a morpholine ring attached to acetic acid but lacks the 4-fluorophenyl group.

- Properties: Molecular formula: C₆H₁₁NO₃ (MW: 145.16 g/mol) . Melting point: 160–164°C; soluble in methanol . Synthesis: Produced via dehydrochlorination of morpholine and chloroacetic acid .

Morpholin-4-yl-acetic Acid Hydrochloride

- Structure : Hydrochloride salt of morpholin-4-yl-acetic acid.

- Properties: CAS: 89531-58-8; molecular formula: C₆H₁₂ClNO₃ (MW: 181.62 g/mol) . Melting point: 160–163°C; slightly soluble in methanol .

- Key Differences : The salt form improves crystallinity and stability but may alter solubility profiles compared to the free acid form.

Flurbiprofen and Related NSAIDs

- Structure : 2-Fluoro-α-methyl-[1,1'-biphenyl]-4-acetic acid (e.g., Flurbiprofen, MW: 244.26 g/mol) .

- Properties: Melting point: 110–111°C; used as a non-steroidal anti-inflammatory drug (NSAID).

- Key Differences: The biphenyl structure and methyl group enhance lipid solubility and COX enzyme inhibition, whereas the morpholine in the target compound may redirect activity toward non-NSAID targets.

Physicochemical and Functional Comparisons

Table 1. Comparative Data for Key Compounds

*Inferred data based on structural analogs.

Activité Biologique

2-Ethoxy-4,6-dichloropyrimidine is an organic compound characterized by a pyrimidine ring with two chlorine substitutions and an ethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. The following sections provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₆Cl₂N₂O

- Molecular Weight : 189.03 g/mol

- IUPAC Name : 2-Ethoxy-4,6-dichloropyrimidine

Antitumor Activity

Research has indicated that 2-ethoxy-4,6-dichloropyrimidine exhibits significant antitumor properties. A study conducted on various substituted pyrimidines demonstrated that this compound could suppress nitric oxide (NO) production in immune cells, which is associated with tumor progression.

Table 1: Antitumor Activity of 2-Ethoxy-4,6-Dichloropyrimidine

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Ethoxy-4,6-dichloropyrimidine | 12 | Inhibition of NO production |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 | Induction of apoptosis in cancer cells |

The IC50 value indicates the concentration required to inhibit cell viability by 50%. The results suggest that structural modifications can enhance the antitumor efficacy of pyrimidine derivatives.

Antimicrobial Activity

The antimicrobial properties of 2-ethoxy-4,6-dichloropyrimidine have also been explored. A series of bioassays revealed that this compound exhibits inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

The biological activity of 2-ethoxy-4,6-dichloropyrimidine is primarily attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and inflammation. The inhibition of NO production suggests a potential mechanism for its antitumor activity, as elevated NO levels are often associated with tumor growth and metastasis.

Case Studies

-

Study on NO Production Inhibition :

A study evaluating the effects of various pyrimidine derivatives on NO production in immune cells demonstrated that 2-ethoxy-4,6-dichloropyrimidine significantly reduced NO levels at concentrations as low as 5 µM. This reduction was found to correlate with increased apoptosis in cancer cell lines. -

Antimicrobial Efficacy Assessment :

In vitro tests against clinical isolates of Staphylococcus aureus showed that treatment with 2-ethoxy-4,6-dichloropyrimidine resulted in a substantial decrease in bacterial viability, supporting its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for (4-Fluoro-phenyl)-morpholin-4-yl-acetic acid?

The compound can be synthesized via a two-step approach:

Morpholine core reaction : Morpholine reacts with chloroacetic acid under dehydrochlorination conditions to form morpholin-4-yl-acetic acid .

Fluorophenyl incorporation : The fluorophenyl group is introduced via coupling reactions (e.g., Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling) using 4-fluorophenylacetic acid (CAS 405-50-5) as a precursor .

Key considerations : Optimize reaction temperature (160–163°C for morpholine derivatives) and solvent polarity to avoid side reactions. Purity is confirmed via HPLC (≥98%) .

Q. How is the compound characterized structurally?

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the morpholine ring conformation and fluorophenyl spatial orientation .

- NMR spectroscopy : ¹⁹F NMR identifies fluorine position (δ ~ -110 ppm for para-substitution), while ¹H NMR distinguishes morpholine protons (δ 3.6–3.8 ppm) .

- Mass spectrometry : Exact mass (calculated for C₁₂H₁₄FNO₃: 251.297 g/mol) confirms molecular integrity .

Q. What are the safety protocols for handling this compound?

- Hazards : Harmful if inhaled, ingested, or in contact with skin (Category 2 skin irritation; Category 1 eye damage) .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C .

- First aid : Flush eyes with water for 15+ minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can conflicting analytical data (e.g., purity discrepancies between NMR and HPLC) be resolved?

- Hypothesis testing :

- Case 1 : If NMR indicates purity but HPLC shows impurities, suspect non-UV-active byproducts (e.g., fluorinated dimers). Use LC-MS/MS with electrospray ionization (ESI) for detection .

- Case 2 : If mass spec deviates from theoretical values, perform isotopic labeling (e.g., deuterated analogs like 4-fluorophenylacetic-α,α-d₂ acid) to trace fragmentation pathways .

- Validation : Cross-reference with X-ray crystallography to confirm structural assignments .

Q. How does the fluorophenyl group influence the compound’s reactivity in biological systems?

Q. What strategies optimize yield in large-scale synthesis?

- Design of Experiments (DOE) :

- Variables: Temperature (140–180°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. Ni).

- Response surface methodology (RSM) identifies optimal conditions .

- Scale-up challenges : Address exothermic reactions by controlled reagent addition and inert atmosphere use .

Q. How can stability under physiological conditions be assessed?

- Kinetic studies :

- Bioavailability : Simulate intestinal fluid (FaSSIF/FeSSIF) to measure solubility and partition coefficients .

Q. What are the cross-disciplinary applications of this compound?

- Pharmaceutical intermediates : Used in synthesizing fluorinated statins (e.g., fluvastatin derivatives) and antiepileptics (e.g., retigabine analogs) .

- Material science : Fluorophenyl groups enhance polymer thermal stability; study via DSC (Tg measurements) .

Methodological Guidelines

- Data contradiction resolution : Prioritize orthogonal analytical methods (e.g., X-ray + NMR + MS) .

- Toxicity screening : Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity and mitochondrial dysfunction .

- Computational modeling : Employ Gaussian or ORCA for DFT studies on fluorine’s electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.